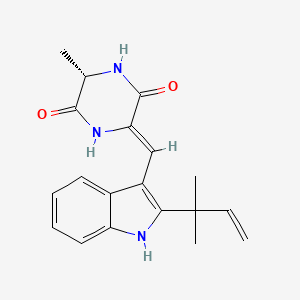

Neoechinulina A

Descripción general

Descripción

La neoechinulina A es un alcaloide indólico que pertenece a la clase de compuestos de diketopiperazina. Se aísla principalmente de hongos marinos, incluidas especies como Aspergillus fumigatus y Eurotium rubrum . Este compuesto ha llamado la atención debido a sus diversas actividades biológicas, incluidas las propiedades antivirales, antioxidantes y neuroprotectoras .

Aplicaciones Científicas De Investigación

La neoechinulina A tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La neoechinulina A ejerce sus efectos a través de varios mecanismos moleculares:

Actividad antiviral: Inhibe la principal proteasa (Mpro) del SARS-CoV-2, evitando la replicación viral.

Actividad antioxidante: La this compound elimina las especies reactivas de oxígeno (ROS) y las especies reactivas de nitrógeno (RNS), protegiendo las células del daño oxidativo.

Actividad neuroprotectora: Activa las vías neurotróficas e inhibe las vías apoptóticas, protegiendo así las células neuronales del daño.

Análisis Bioquímico

Biochemical Properties

Neoechinulin A plays a crucial role in biochemical reactions, particularly in protecting cells from oxidative and nitrosative stress. It interacts with several biomolecules, including chromogranin B and glutaredoxin 3 . These interactions are essential for its neuroprotective effects, as neoechinulin A binds with high affinity to these proteins, thereby mitigating the cytotoxic effects of reactive nitrogen species like peroxynitrite .

Cellular Effects

Neoechinulin A exerts significant effects on various cell types, particularly neuronal cells. It protects PC12 cells from cytotoxicity induced by peroxynitrite generators such as 3-morpholinosydnonimine . This compound influences cell signaling pathways, gene expression, and cellular metabolism by enhancing the cells’ resistance to oxidative stress and improving memory functions in lipopolysaccharide-treated mice .

Molecular Mechanism

At the molecular level, neoechinulin A exerts its effects through direct binding interactions with biomolecules like chromogranin B and glutaredoxin 3 . These interactions inhibit the cytotoxic effects of reactive nitrogen species, thereby protecting neuronal cells from oxidative damage. Additionally, neoechinulin A modulates gene expression related to oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of neoechinulin A change over time. Pre-incubation of cells with neoechinulin A for at least 12 hours is essential for the cells to gain resistance against cytotoxic agents like SIN-1 . The compound’s stability and degradation over time influence its long-term effects on cellular function, with sustained exposure leading to enhanced neuroprotection .

Metabolic Pathways

Neoechinulin A is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes and cofactors that modulate the levels of reactive oxygen and nitrogen species, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, neoechinulin A is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches target sites where it can exert its protective effects .

Subcellular Localization

Neoechinulin A is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct neoechinulin A to these compartments, enhancing its efficacy in protecting cells from oxidative damage .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La neoechinulina A se puede sintetizar mediante un método de síntesis estereoespecífico que implica la formación de la porción de diketopiperazina. La ciclización intramolecular a 80 °C procede con una racemización mínima del centro estereogénico en C-12 en la this compound . Sin embargo, la ciclización a 110 °C provoca una racemización parcial . La síntesis suele comenzar a partir de L-triptófano y L-alanina, lo que lleva a la formación de las porciones de indol, diketopiperazina e isoprenilo .

Métodos de producción industrial

La producción industrial de this compound implica el cultivo de hongos marinos como Aspergillus fumigatus en condiciones controladas. El compuesto se extrae y purifica posteriormente mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones

La neoechinulina A se somete a diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar el anillo de diketopiperazina o la porción de indol.

Sustitución: Las reacciones de sustitución pueden ocurrir en la porción de indol, lo que lleva a la formación de diferentes análogos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución suelen implicar agentes halogenantes o nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la this compound, cada uno con actividades biológicas distintas .

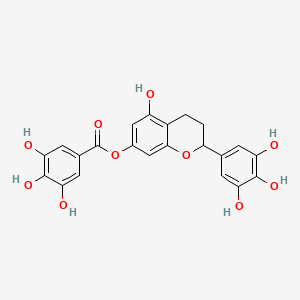

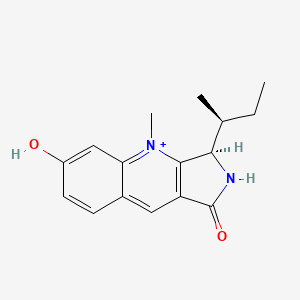

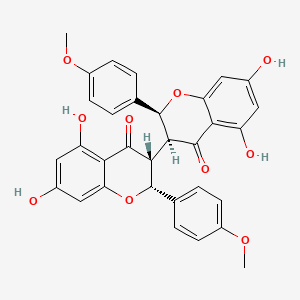

Comparación Con Compuestos Similares

La neoechinulina A se compara con otros compuestos similares como la neoechinulina B, la echinulina y la eurocristatina:

Neoechinulina B: Similar en estructura pero exhibe diferentes actividades biológicas, incluida la potente inhibición contra la influenza resistente a los medicamentos.

Echinulina: Comparte similitudes estructurales pero tiene propiedades antivirales y citoprotectoras distintas.

Eurocristatina: Otro alcaloide de diketopiperazina de indol con actividades biológicas únicas.

La this compound destaca por su potente actividad antiviral contra el SARS-CoV-2 y su amplia gama de actividades biológicas .

Propiedades

IUPAC Name |

(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-11,21H,1H2,2-4H3,(H,20,24)(H,22,23)/b15-10-/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRPIYZIAHOECW-SAIXKJTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N/C(=C\C2=C(NC3=CC=CC=C32)C(C)(C)C=C)/C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

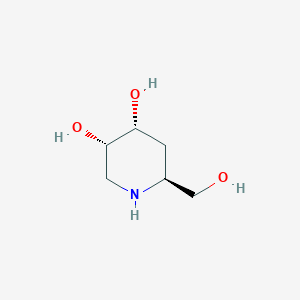

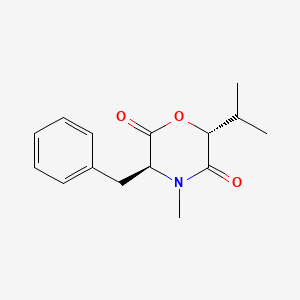

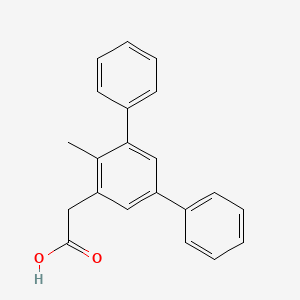

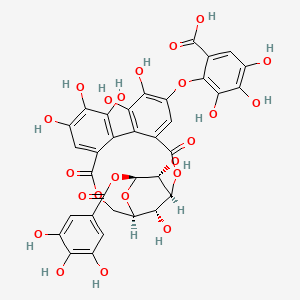

Feasible Synthetic Routes

Q1: How does neoechinulin A exert its neuroprotective effects?

A1: Neoechinulin A has been shown to protect neuronal cells like PC12 cells from damage induced by peroxynitrite, a reactive nitrogen species implicated in neurodegenerative diseases []. While the exact mechanism is still under investigation, studies suggest that it may:

- Directly scavenge peroxynitrite: Neoechinulin A exhibits specific scavenging activity against peroxynitrite but not other reactive oxygen species like superoxide or nitric oxide [].

- Exert neurotrophic factor-like activity: Similar to nerve growth factor, neoechinulin A can inhibit the activation of caspase-3-like proteases, which are involved in apoptosis or programmed cell death [].

- Enhance mitochondrial function: Neoechinulin A has been observed to increase NADH-dehydrogenase activity, an enzyme crucial for mitochondrial energy production []. This suggests it may protect neurons by supporting mitochondrial health, which is often compromised in neurodegenerative conditions.

Q2: What is known about the target proteins of neoechinulin A?

A2: Research using a phage display screen identified chromogranin B and glutaredoxin 3 as potential binding partners for neoechinulin A []. Further studies revealed:

- High binding affinity: Quartz crystal microbalance (QCM) analyses confirmed a strong interaction between neoechinulin A and both chromogranin B and glutaredoxin 3 [].

- Potential role of chromogranin B: RNA interference experiments showed that reducing chromogranin B levels in PC12 cells decreased their susceptibility to peroxynitrite-induced damage, suggesting a possible role for this protein in the neuroprotective action of neoechinulin A [].

Q3: How does neoechinulin A protect against rotenone-induced cytotoxicity?

A3: Rotenone, a neurotoxin linked to Parkinson's disease, inhibits mitochondrial complex I, leading to cellular energy depletion and death. Neoechinulin A was found to protect PC12 cells against rotenone-induced cytotoxicity [], and while the exact mechanism is unclear, it appears to involve:

- Modulation of cellular energy metabolism: Interestingly, neoechinulin A co-treatment, but not pre-treatment, protected against rotenone-induced cell death, suggesting a direct effect on the cellular response to rotenone rather than a preventative action [].

- Paradoxical decrease in ATP levels: Despite protecting cells from energy depletion, neoechinulin A presence paradoxically reduced ATP levels in rotenone-treated cells. This suggests the activation of an energy-demanding cytoprotective mechanism that contributes to mitigating rotenone's toxic effects [].

Q4: What is the role of the C-8/C-9 double bond in the biological activity of neoechinulin A?

A4: Structure-activity relationship (SAR) studies have shown that the C-8/C-9 double bond in neoechinulin A plays a crucial role in its cytoprotective activity against peroxynitrite-induced damage in PC12 cells [, ].

- Conjugated system importance: This double bond forms a conjugated system with the indole and diketopiperazine rings, which seems essential for its antioxidant and anti-nitration activities [].

- Electrophilic nature of C-8: The C-8 carbon's electrophilicity, conferred by the double bond, might be involved in the compound's interaction with biological targets, contributing to its protective effects [].

Q5: Does neoechinulin A possess anti-inflammatory properties?

A5: Yes, neoechinulin A exhibits anti-inflammatory effects, specifically in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a model for inflammation []. It achieves this by:

- Suppression of inflammatory mediators: Neoechinulin A dose-dependently inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) [].

- Modulation of key signaling pathways: Neoechinulin A effectively blocks the activation of nuclear factor-kappaB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, both central to inflammatory responses []. It achieves this by inhibiting IκB-α phosphorylation and degradation, ultimately preventing NF-κB translocation to the nucleus and subsequent pro-inflammatory gene expression [].

Q6: What is the molecular formula, weight, and key spectroscopic data for neoechinulin A?

A6: Molecular Formula: C29H33N3O3 * Molecular Weight:* 471.59 g/mol

Q7: What is known about the stability of neoechinulin A under different conditions?

A7: While specific stability data is limited in the provided research papers, neoechinulin A, like many natural products, may be susceptible to degradation under certain conditions such as:

Q8: What formulation strategies could be employed to improve the stability, solubility, or bioavailability of neoechinulin A?

A8: Several formulation approaches could be explored to enhance the pharmaceutical properties of neoechinulin A:

Q9: What is known about the toxicity and safety profile of neoechinulin A?

A9: While neoechinulin A exhibits promising biological activities, further research is crucial to establish its safety profile. Toxicological studies are needed to:

Q10: What analytical techniques are commonly employed to characterize and quantify neoechinulin A?

A10: A combination of techniques is typically used for the analysis of neoechinulin A:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid](/img/structure/B1244128.png)

![(2Z,4E)-5-[(1R,3S,5R,8S)-8-hydroxy-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B1244132.png)

![methyl (2S,3S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1244134.png)

![(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1244135.png)